N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
One study focused on the synthesis and characterization of a zinc phthalocyanine derivative substituted with benzenesulfonamide groups. These derivatives displayed excellent properties as photosensitizers, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Another application is in the field of corrosion inhibition, where derivatives of piperidine, a related compound, were investigated for their effectiveness in protecting iron surfaces against corrosion. Quantum chemical calculations and molecular dynamics simulations showed that these derivatives have significant adsorption and corrosion inhibition properties, providing a new approach to corrosion protection (Kaya et al., 2016).
Nonlinear Optical Materials
Research into thienyl-substituted pyridinium salts for second-order nonlinear optics (NLO) revealed that these compounds, with benzenesulfonamide derivatives, possess noncentrosymmetric structures and exhibit significant NLO properties. This makes them valuable for applications in photonics and optoelectronics (Li et al., 2012).
Anti-HIV and Antifungal Activities
A series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and characterized for their anti-HIV and antifungal activities. Some of these compounds displayed significant in vitro activities, indicating their potential as therapeutic agents (Zareef et al., 2007).
Computational Chemistry and Drug Design
In computational chemistry and drug design, the synthesis, characterization, and computational study of a novel sulfonamide molecule demonstrated its potential interactions with proteins, underscoring the importance of such compounds in developing new therapeutic agents (Murthy et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-4-9-19(10-15(14)2)27(24,25)21-12-16-11-20(23)22(13-16)17-5-7-18(26-3)8-6-17/h4-10,16,21H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTVNMDEWYBSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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